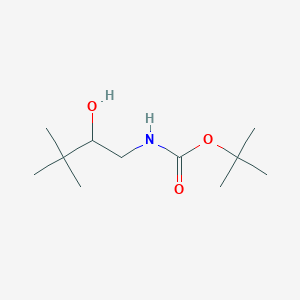
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-substituted butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-substituted butyl compound. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-3,3-dimethylbutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of triethylamine (TEA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the hydroxy compound.
Substitution: Formation of the tosylate derivative.
科学的研究の応用
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .
類似化合物との比較
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with a different hydroxy-substituted butyl chain.
tert-Butyl N-hydroxycarbamate: Contains a hydroxy group directly attached to the carbamate nitrogen.
tert-Butyl carbamate: Lacks the hydroxy-substituted butyl chain and is a simpler carbamate derivative.
Uniqueness
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is unique due to its specific hydroxy-substituted butyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of amines are required.
特性
CAS番号 |
1510824-24-4 |
|---|---|
分子式 |
C11H23NO3 |
分子量 |
217.31 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14) |
InChIキー |
SNUHPBDOMJLBAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















